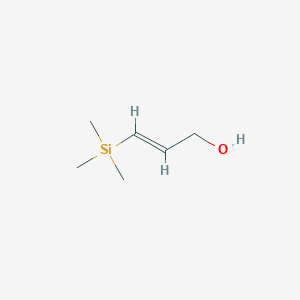

trans-3-(Trimethylsilyl)allyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-trimethylsilylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBTJVSPJZQIT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59376-64-6 | |

| Record name | trans-3-(Trimethylsilyl)allyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(Trimethylsilyl)allyl alcohol, a versatile bifunctional molecule, holds significant value as a building block in modern organic synthesis. Its unique structure, incorporating both a nucleophilic allylic alcohol and a bulky, electronically influential trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in complex molecular architecture construction, such as in silyl-Prins cyclizations.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is soluble in common organic solvents like ethers, alcohols, and aromatic hydrocarbons.[1] While stable at room temperature, it can be susceptible to oxidation in the presence of oxygen and light.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄OSi | [2][3] |

| Molecular Weight | 130.26 g/mol | |

| Boiling Point | 166-168 °C (lit.) | |

| 76 °C / 11 mmHg (lit.) | ||

| Density | 0.848 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.444 (lit.) | |

| Flash Point | 58 °C (136.4 °F) - closed cup | |

| CAS Number | 59376-64-6 |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts |

| ¹H NMR | (Predicted) δ ~0.1 (s, 9H, Si(CH₃)₃), ~1.7 (br s, 1H, OH), ~4.1 (d, 2H, CH₂OH), ~5.8-6.2 (m, 2H, CH=CH) |

| ¹³C NMR | (Predicted) δ ~-1.0 (Si(CH₃)₃), ~64.0 (CH₂OH), ~128.0 (Si-CH=), ~130.0 (=CH-CH₂OH) |

| IR (Infrared) | (Predicted) ~3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-CH₃ stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 131.08867, [M+Na]⁺: 153.07061[2] |

Experimental Protocols

Synthesis of this compound*

A common and efficient method for the preparation of this compound involves the reduction of an appropriate α,β-unsaturated ester, such as ethyl (E)-3-(trimethylsilyl)propenoate.

Reaction Scheme:

Detailed Protocol (General Procedure):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under a nitrogen atmosphere. The flask is cooled to a low temperature, typically -78 °C to 0 °C, using a dry ice/acetone or ice-water bath.

-

Addition of Ester: A solution of ethyl (E)-3-(trimethylsilyl)propenoate in the same anhydrous solvent is added dropwise to the stirred solution of the reducing agent via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a quenching agent. For LiAlH₄ reductions, a typical quenching sequence is the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). For DIBAL-H reductions, quenching is often achieved by the addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring until two clear layers form.

-

Workup and Isolation: The resulting mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Reaction: Conversion to trans-1-Chloro-3-(trimethylsilyl)prop-2-ene

This compound can be converted to the corresponding allyl chloride, a useful intermediate for further synthetic transformations.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂) is charged with this compound and an anhydrous solvent such as dichloromethane or diethyl ether. The flask is cooled in an ice-water bath.

-

Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution via the dropping funnel. A small amount of a base, such as pyridine, may be added to neutralize the generated HCl.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time to ensure complete conversion. The reaction progress can be monitored by TLC.

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude trans-1-chloro-3-(trimethylsilyl)prop-2-ene can be purified by distillation under reduced pressure.

Key Reactions and Mechanistic Insights

Silyl-Prins Cyclization

This compound and its derivatives are valuable substrates in the silyl-Prins cyclization, a powerful method for the stereoselective synthesis of substituted tetrahydropyrans.[4][5][6][7][8] The reaction involves the Lewis acid-promoted condensation of an aldehyde with the allylic alcohol, followed by an intramolecular cyclization. The trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation and directing the stereochemical outcome of the cyclization.

The general mechanism proceeds through the formation of an oxocarbenium ion from the aldehyde and the alcohol. This is followed by an intramolecular attack of the electron-rich double bond onto the oxocarbenium ion, leading to a stabilized β-silyl carbocation intermediate. Subsequent elimination of the trimethylsilyl group results in the formation of a double bond in the final tetrahydropyran ring.

Caption: Generalized workflow of the Silyl-Prins cyclization.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a wide array of synthetic applications, most notably in the construction of complex cyclic ethers via the silyl-Prins cyclization. The experimental protocols and chemical data provided in this guide are intended to facilitate its effective use in research and development settings. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- 1. 反式-3-(三甲基硅基)烯丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H14OSi) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Profile of trans-3-(Trimethylsilyl)allyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of trans-3-(Trimethylsilyl)allyl alcohol, a versatile reagent in organic synthesis. The primary focus of this guide is its molecular weight, a fundamental parameter in stoichiometric calculations and analytical characterizations.

Physicochemical Data Summary

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C6H14OSi | [1] |

| Molecular Weight | 130.26 g/mol | [1] |

| CAS Number | 59376-64-6 | [1] |

| Synonyms | trans-3-(Trimethylsilyl)-2-propen-1-ol, trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane | |

| Form | Liquid | |

| Boiling Point | 166-168 °C | |

| Density | 0.848 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 |

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C6H14OSi.[1]

The calculation is based on the following atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

-

Silicon (Si): 28.085 u

The molecular weight is calculated as follows:

(6 × 12.011) + (14 × 1.008) + (1 × 15.999) + (1 × 28.085) = 130.26 g/mol

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the molecular formula and the calculation of the molecular weight, a foundational concept in chemical analysis.

Experimental Protocols

While the molecular weight is a calculated value, its confirmation and the purity of the substance are typically determined through experimental techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (Illustrative Protocol)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak [M]+ would be expected around m/z 130.

Synthetic Pathway Overview

The synthesis of this compound is a key process for its application in further chemical reactions. A common synthetic route is the trimethylsilylation of a suitable precursor.

References

Spectroscopic Data of trans-3-(Trimethylsilyl)allyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-(Trimethylsilyl)allyl alcohol, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a compilation of expected and typical spectroscopic values derived from the analysis of its constituent functional groups. The information herein is intended to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: (E)-3-(Trimethylsilyl)prop-2-en-1-ol

-

Synonyms: trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane

-

CAS Number: 59376-64-6

-

Molecular Formula: C₆H₁₄OSi

-

Molecular Weight: 130.26 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for its functional groups.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | Si(CH ₃)₃ |

| ~1.5 - 2.5 | Broad Singlet | 1H | OH |

| ~4.1 - 4.3 | Doublet | 2H | CH ₂OH |

| ~5.8 - 6.0 | Doublet of Triplets | 1H | SiCH =CH |

| ~6.0 - 6.2 | Doublet of Triplets | 1H | SiCH=CH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (typical) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~ -1.0 | C H₃Si |

| ~64 | C H₂OH |

| ~125 | SiC H=CH |

| ~135 | SiCH=C H |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol)[1][2][3] |

| 2850-3000 | Strong | C-H stretch (alkane)[4] |

| ~1630 | Medium | C=C stretch (trans-alkene)[5] |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation[4] |

| 1000-1075 | Strong | C-O stretch (primary alcohol)[6] |

| ~965 | Strong | =C-H bend (trans-alkene)[5] |

| ~840 & ~760 | Strong | Si-C stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | High | [M - CH₃]⁺ |

| 99 | Moderate | [M - OCH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |

| 59 | Moderate | [CH₂=CH-CH₂OH]⁺ |

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found in the supporting information of scientific publications. In the absence of a dedicated report for this compound, the following general procedures are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and compare their wavenumbers to correlation charts to assign them to specific functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying characteristic neutral losses and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

The Versatile Reagent: A Technical Guide to trans-3-(Trimethylsilyl)allyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficient and stereoselective carbon-carbon bond formation remains a paramount objective. Among the arsenal of reagents available to chemists, functionalized allylsilanes have carved a significant niche. This technical guide focuses on a particularly valuable building block, trans-3-(Trimethylsilyl)allyl alcohol , detailing its synthesis, key reactions, and applications in the construction of complex molecular architectures. Its unique combination of a nucleophilic allyl moiety, a stereodefining trans-double bond, and a hydroxyl group for further functionalization makes it a powerful tool in the synthesis of natural products and pharmaceutically relevant compounds.

Physicochemical Properties and Handling

This compound is a colorless liquid with the chemical formula (CH₃)₃SiCH=CHCH₂OH. It is soluble in common organic solvents and should be stored at low temperatures (-20°C) to ensure its stability.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OSi | |

| Molecular Weight | 130.26 g/mol | |

| Boiling Point | 166-168 °C | |

| Density | 0.848 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.444 |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reduction of 3-(trimethylsilyl)prop-2-yn-1-ol.

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

-

3-(trimethylsilyl)prop-2-yn-1-ol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

A solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl.

-

The resulting mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford this compound as a colorless liquid.

Quantitative Data:

| Reactant | Molar Ratio | Yield | Purity | Reference |

|---|

| 3-(trimethylsilyl)prop-2-yn-1-ol | 1.0 | 89% | >95% | Adapted from literature |

Key Reactions and Applications

This compound is a versatile precursor to a range of homoallylic alcohols and ethers, primarily through the renowned Hosomi-Sakurai reaction. Furthermore, its derivatives are excellent substrates for Prins-type cyclizations, leading to the stereoselective synthesis of substituted tetrahydropyrans.

The Hosomi-Sakurai Reaction: Carbon-Carbon Bond Formation

The Hosomi-Sakurai reaction involves the Lewis acid-promoted allylation of an electrophile, typically a carbonyl compound, with an allylsilane. The reaction proceeds through a β-silyl-stabilized carbocation intermediate, leading to a highly regioselective attack at the γ-position of the allylsilane. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and the substrate.

General Mechanism of the Hosomi-Sakurai Reaction.

Quantitative Data for Hosomi-Sakurai Reactions:

| Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 80:20 | |

| Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 78 | 15:85 | |

| Chiral Aldehyde A | SnCl₄ | CH₂Cl₂ | -78 | 3 | 90 | >95:5 |

Experimental Protocol: Hosomi-Sakurai Reaction with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TiCl₄ (1.1 eq) dropwise.

-

After stirring for 10 minutes, a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Prins-Type Cyclization: Synthesis of Tetrahydropyrans

Derivatives of this compound are valuable substrates for Prins-type cyclizations, which provide a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. The reaction is typically initiated by a Lewis acid and proceeds through an oxocarbenium ion intermediate, followed by intramolecular attack of the allylsilane. The stereochemical outcome is often highly dependent on the geometry of the starting allylic alcohol derivative and the reaction conditions.

Prins-Type Cyclization for Tetrahydropyran Synthesis.

Quantitative Data for Prins-Type Cyclizations:

| Homoallylic Alcohol Derivative | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Derivative 1 | Benzaldehyde | TMSOTf | CH₂Cl₂ | -78 | 4 | 82 | >95:5 | |

| Derivative 2 | Acetaldehyde | InCl₃ | CH₂Cl₂ | -40 | 6 | 75 | 90:10 | |

| Derivative 3 | Cyclohexanecarboxaldehyde | BiCl₃ | CH₂Cl₂ | -78 to 0 | 2 | 88 | >98:2 |

Experimental Protocol: Prins-Type Cyclization for Tetrahydropyran Synthesis

Materials:

-

Homoallylic alcohol derived from this compound

-

Benzaldehyde

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the homoallylic alcohol (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TMSOTf (0.2 eq) dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the substituted tetrahydropyran.

Application in Total Synthesis

The utility of this compound is highlighted in the total synthesis of various natural products. Its ability to introduce a functionalized three-carbon unit with stereocontrol makes it an invaluable tool for constructing complex molecular frameworks. A notable example is its application in the synthesis of pheromones and other bioactive molecules.

Total Synthesis of (+)-Ipsenol

(+)-Ipsenol is an aggregation pheromone of the ips bark beetle. Its synthesis can be achieved using a chiral auxiliary to direct the stereoselective addition of an organometallic reagent derived from a derivative of this compound to an aldehyde.

Synthetic Strategy for (+)-Ipsenol.

Conclusion

This compound has proven to be a highly effective and versatile reagent in modern organic synthesis. Its straightforward preparation and the high degree of regio- and stereocontrol achievable in its reactions, particularly the Hosomi-Sakurai reaction and Prins-type cyclizations, make it an attractive building block for the synthesis of complex molecules. The ability to introduce a functionalized C3 unit with a defined trans-alkene geometry provides a strategic advantage in the design and execution of total syntheses of natural products and novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of this reagent opens up new avenues for the efficient construction of desired molecular targets.

Methodological & Application

Application Notes and Protocols for Stereoselective Synthesis Using "trans-3-(Trimethylsilyl)allyl alcohol"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective applications of trans-3-(trimethylsilyl)allyl alcohol, a versatile building block in modern organic synthesis. The protocols outlined below offer guidance for the stereocontrolled introduction of functionality, a critical aspect in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Asymmetric Epoxidation: The Sharpless-Katsuki Protocol

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction utilizes a chiral catalyst formed in situ from titanium tetraisopropoxide and a dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. The silicon-containing substrate, this compound, has been successfully employed in this reaction to generate a key chiral intermediate for the synthesis of the β-adrenergic blocker, (S)-propranolol.

Quantitative Data

| Product | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (2R,3R)-3-(Trimethylsilyl)oxiran-2-yl)methanol | L-(+)-Diethyl Tartrate (DET) | CH₂Cl₂ | -20 | Not Reported | 90 |

Table 1: Enantioselective epoxidation of this compound.

Reaction Mechanism

The Sharpless asymmetric epoxidation proceeds through a well-defined catalytic cycle. The titanium(IV) isopropoxide exchanges ligands with the chiral diethyl tartrate and tert-butyl hydroperoxide to form a chiral titanium-peroxy complex. The allylic alcohol substrate then coordinates to the titanium center, and the peroxide oxygen is delivered to one face of the double bond, directed by the chiral tartrate ligand.

Application Notes and Protocols for "trans-3-(Trimethylsilyl)allyl alcohol" in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of trans-3-(trimethylsilyl)allyl alcohol and related functionalized allylsilanes in the stereoselective synthesis of complex molecules, particularly key structural motifs found in natural products. While the direct application of this compound in a complete natural product total synthesis is not extensively documented in high-impact literature, its derivatives and analogous structures are pivotal reagents in powerful synthetic methodologies. This document focuses on a key application: the stereoselective formation of tetrahydropyran rings via a tandem allylation/intramolecular silyl-Prins cyclization, a strategy developed by Markó and Leroy. This reaction sequence highlights the utility of silyl-substituted allyl alcohols in constructing complex oxygen-containing heterocycles, which are prevalent in a vast array of bioactive natural products.

Introduction: The Role of Functionalized Allylsilanes in Synthesis

Allylsilanes are versatile reagents in organic synthesis, primarily known for their role in the Hosomi-Sakurai reaction, which allows for the stereoselective formation of carbon-carbon bonds. The presence of the silicon group stabilizes the β-carbocation intermediate, facilitating the reaction with a wide range of electrophiles. This compound is a functionalized allylsilane that contains both a nucleophilic allylsilane moiety and a hydroxyl group. This bifunctionality allows for its use in more complex transformations, such as cascade reactions, where the hydroxyl group can act as an internal nucleophile or be modified to influence the stereochemical outcome of subsequent reactions.

The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol to form a tetrahydropyran ring. When a silyl-substituted alkene is involved, the reaction is often referred to as a silyl-Prins cyclization. This modification offers several advantages, including enhanced control over stereoselectivity and the ability to generate exocyclic double bonds.

Key Application: Stereoselective Synthesis of Tetrahydropyrans

A significant application of allylsilanes derived from silyl-substituted allyl alcohols is the stereoselective synthesis of polysubstituted tetrahydropyran rings. The strategy developed by Markó and Leroy exemplifies this, involving a two-step, one-pot sequence:

-

Ene Reaction: An initial Lewis acid-promoted ene reaction between an aldehyde and an allylsilane (structurally related to this compound) generates a Z-configured homoallylic alcohol.

-

Intramolecular Silyl-Prins Cyclization: The resulting homoallylic alcohol then undergoes a condensation reaction with a second aldehyde, followed by an intramolecular silyl-Prins cyclization to yield a highly substituted exo-methylene tetrahydropyran with excellent stereocontrol.[1][2]

This sequence is a powerful tool for the construction of complex cyclic ethers, which are core structures in many natural products, including polyether antibiotics and marine natural products.

Quantitative Data Summary

The following table summarizes the quantitative data for the tandem allylation/silyl-Prins cyclization to form various tetrahydropyran derivatives, as reported by Markó and Leroy.

| Entry | Aldehyde 1 (R¹) | Aldehyde 2 (R²) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | PhCHO | PhCHO | 4a | 85 | >98:2 |

| 2 | PhCHO | (CH₃)₂CHCHO | 4b | 82 | >98:2 |

| 3 | PhCHO | C₆H₁₁CHO | 4c | 80 | >98:2 |

| 4 | (CH₃)₂CHCHO | PhCHO | 4d | 78 | >98:2 |

| 5 | (CH₃)₂CHCHO | (CH₃)₂CHCHO | 4e | 75 | >98:2 |

| 6 | C₆H₁₁CHO | PhCHO | 4f | 81 | >98:2 |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of cis-2,6-disubstituted-4-methylenetetrahydropyran, adapted from the work of Markó and Leroy.

Reaction: Synthesis of (cis)-2-phenyl-4-methylene-6-phenyltetrahydropyran (4a )

Reagents and Materials:

-

Benzaldehyde (freshly distilled)

-

Allyl(trimethyl)silane

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Dry nitrogen or argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Homoallylic Alcohol Intermediate:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DCM (20 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add allyl(trimethyl)silane (1.2 equiv.) to the cooled DCM.

-

Slowly add diethylaluminum chloride (1.1 equiv., 1.0 M solution in hexanes) to the solution.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude homoallylic alcohol is used in the next step without further purification.

-

-

Silyl-Prins Cyclization:

-

Dissolve the crude homoallylic alcohol in anhydrous DCM (20 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Add a second equivalent of freshly distilled benzaldehyde (1.0 equiv.) to the solution.

-

Cool the mixture to -78 °C.

-

Slowly add boron trifluoride diethyl etherate (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at -78 °C for 3 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure cis-2,6-diphenyl-4-methylenetetrahydropyran (4a ).

-

Mandatory Visualizations

Diagram 1: Reaction Workflow

Caption: Workflow for the tandem allylation/silyl-Prins cyclization.

Diagram 2: Proposed Mechanism of the Silyl-Prins Cyclization

Caption: Proposed mechanism for the silyl-Prins cyclization step.

Conclusion

While a comprehensive total synthesis of a major natural product directly employing this compound remains to be prominently featured, the principles of its reactivity are well-demonstrated in the synthesis of complex molecular frameworks. The tandem allylation/silyl-Prins cyclization strategy is a powerful testament to the utility of functionalized allylsilanes in modern organic synthesis. This methodology provides a highly stereoselective route to polysubstituted tetrahydropyrans, which are crucial components of numerous biologically active natural products. The detailed protocols and mechanistic understanding presented here offer valuable tools for researchers in natural product synthesis and drug discovery.

References

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: "trans-3-(Trimethylsilyl)allyl alcohol" in Cascade Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trans-3-(trimethylsilyl)allyl alcohol and its derivatives in powerful cascade reactions. The focus is on two key transformations: the multicomponent Hosomi-Sakurai reaction for the synthesis of homoallylic ethers and the[1][2]-Wittig rearrangement for the stereoselective formation of homoallylic alcohols. These methodologies are of significant interest in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.

Application Note 1: Multicomponent Hosomi-Sakurai Reaction for Homoallylic Ether Synthesis

The multicomponent Hosomi-Sakurai reaction is a robust method for the synthesis of homoallylic ethers from an aldehyde, an alcohol (or its silyl ether), and an allyltrimethylsilane.[1][3] this compound can be utilized in this reaction, typically after conversion to its corresponding trimethylsilyl ether, to introduce a functionalized homoallylic moiety. This reaction is prized for its ability to construct carbon-carbon and carbon-oxygen bonds in a single step, often with high levels of stereocontrol.

Key Advantages:

-

Convergent Synthesis: Combines three components in a single operation, increasing synthetic efficiency.

-

Stereocontrol: Can generate new stereocenters with a high degree of control, influenced by the substrates and catalyst.

-

Functional Group Tolerance: The reaction can be performed in the presence of various functional groups.

Experimental Workflow: Multicomponent Hosomi-Sakurai Reaction

Caption: General workflow for the multicomponent Hosomi-Sakurai reaction.

Quantitative Data: Diastereoselective Multicomponent Hosomi-Sakurai Reaction

The following table presents representative data for the multicomponent Hosomi-Sakurai reaction with various aldehydes and alcohol-derived trimethylsilyl ethers, demonstrating the influence of substrates on yield and diastereoselectivity.

| Entry | Aldehyde | Alcohol TMS Ether | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | (-)-Menthol TMS ether | TMSOTf | 85 | >95:5 |

| 2 | Cyclohexanecarboxaldehyde | (-)-Menthol TMS ether | TMSOTf | 78 | 90:10 |

| 3 | Isovaleraldehyde | (-)-Menthol TMS ether | TMSOTf | 65 | 80:20 |

| 4 | Benzaldehyde | Cholesterol TMS ether | TMSOTf | 82 | >95:5 |

| 5 | Cyclohexanecarboxaldehyde | Cholesterol TMS ether | TMSOTf | 75 | 88:12 |

Data is representative and adapted from similar reactions in the literature.

Protocol 1: Representative Procedure for Multicomponent Hosomi-Sakurai Reaction

This protocol is a representative example for the synthesis of a homoallylic ether via a multicomponent Hosomi-Sakurai reaction.

Materials:

-

Aldehyde (1.0 mmol)

-

trans-3-(Trimethylsilyl)allyl trimethylsilyl ether (1.2 mmol)

-

Allyltrimethylsilane (1.5 mmol)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 10 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add allyltrimethylsilane (1.5 mmol) followed by trans-3-(trimethylsilyl)allyl trimethylsilyl ether (1.2 mmol).

-

Add TMSOTf (0.1 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired homoallylic ether.

Application Note 2:[1][2]-Wittig Rearrangement for Stereoselective Synthesis of Homoallylic Alcohols

The[1][2]-Wittig rearrangement is a powerful pericyclic reaction that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol.[5] Ethers derived from this compound are excellent substrates for this rearrangement. The reaction proceeds through a concerted, five-membered cyclic transition state, which accounts for the high stereoselectivity.

A strong base, such as an organolithium reagent, is required to deprotonate the carbon adjacent to the ether oxygen, initiating the rearrangement. The reaction is typically conducted at low temperatures (e.g., -78 °C) to favor the[1][2]-sigmatropic shift over the competing[1][5]-Wittig rearrangement.[5] The presence of the trimethylsilyl group can influence the stability of the intermediate carbanion and the stereochemical outcome of the reaction.

Key Advantages:

-

High Stereoselectivity: The concerted mechanism allows for the predictable transfer of chirality and the creation of new stereocenters.

-

Carbon-Carbon Bond Formation: Forms a new carbon-carbon bond with concomitant cleavage of a carbon-oxygen bond.

-

Access to Complex Alcohols: Provides a route to highly functionalized homoallylic alcohols that are valuable synthetic intermediates.

A particularly powerful application of this chemistry is in tandem cascade sequences, such as the[1][2]-Wittig-anionic oxy-Cope rearrangement, which can rapidly build molecular complexity.

Signaling Pathway:[1][2]-Wittig Rearrangement

References

- 1. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Grignard Reactions with "trans-3-(Trimethylsilyl)allyl alcohol"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for utilizing trans-3-(trimethylsilyl)allyl alcohol in Grignard reactions. Due to the inherent reactivity of the hydroxyl group with Grignard reagents, a protection-deprotection strategy is essential. This document outlines a reliable two-step process: the protection of the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the Grignard reagent and its subsequent reaction with an electrophile, and concluding with the deprotection of the resulting alcohol.

Core Principles and Workflow

Grignard reagents are potent nucleophiles but also strong bases. The acidic proton of an alcohol will quench the Grignard reagent, preventing the desired carbon-carbon bond formation. To circumvent this, the hydroxyl group of this compound is temporarily converted into a sterically hindered and non-acidic TBDMS ether. This protecting group is stable under the basic conditions of Grignard reagent formation and reaction but can be selectively removed under mild conditions to regenerate the alcohol.

The overall experimental workflow is depicted below:

Caption: Overall workflow for the Grignard reaction.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the conversion of the starting alcohol to its corresponding tert-butyldimethylsilyl ether.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere until all the imidazole has dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the O-TBDMS protected alcohol.

Protocol 2: Grignard Reaction with an Electrophile (Example: Benzaldehyde)

This protocol details the formation of the Grignard reagent from the protected alcohol and its subsequent reaction with benzaldehyde.

Materials:

-

O-TBDMS-protected trans-3-(trimethylsilyl)allyl bromide (prepared from the corresponding alcohol)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask equipped with a reflux condenser and dropping funnel

-

Inert atmosphere setup

Procedure:

-

Activate the magnesium turnings (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere.

-

Add anhydrous THF to the magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of O-TBDMS-protected trans-3-(trimethylsilyl)allyl bromide (1.0 eq) in anhydrous THF to the magnesium suspension via a dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude protected product.

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to yield the final homoallylic alcohol.

Materials:

-

Crude protected product from Protocol 2

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude protected product (1.0 eq) in anhydrous THF.

-

Add TBAF solution (1.1 eq) dropwise to the solution at room temperature.

-

Stir the mixture for 2-4 hours and monitor the deprotection by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final homoallylic alcohol.

Data Presentation

The following tables summarize representative quantitative data for each step of the experimental sequence. Yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: TBDMS Protection of this compound

| Entry | Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | This compound | TBDMS-Cl | Imidazole | DMF | 16 | ~95-100 |

Table 2: Grignard Reaction with Benzaldehyde

| Entry | Grignard Reagent | Electrophile | Solvent | Time (h) | Yield (%) |

| 1 | O-TBDMS-protected allylmagnesium bromide | Benzaldehyde | THF | 4 | ~80-90 |

Table 3: Deprotection of TBDMS Ether

| Entry | Substrate | Deprotecting Reagent | Solvent | Time (h) | Yield (%) |

| 1 | Protected homoallylic alcohol | TBAF (1M in THF) | THF | 3 | ~85-97[1] |

Note: The yield for the deprotection step can be variable. While some reports indicate high yields[1], others have observed lower yields due to the basicity of TBAF, and suggest buffering the reagent may improve the outcome.

Signaling Pathways and Logical Relationships

The logical progression of the synthetic strategy, from the starting material to the final product, is illustrated in the following diagram.

Caption: Synthetic pathway from starting material to product.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of trans-3-(Trimethylsilyl)allyl alcohol with Aldehydes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-(Trimethylsilyl)allyl alcohol in reactions with aldehydes. This reaction, a variation of the Hosomi-Sakurai allylation, is a powerful tool for the formation of homoallylic alcohols. However, like any chemical transformation, it can be prone to side reactions and unexpected outcomes. This guide aims to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the reaction between this compound and an aldehyde?

Q2: What are the most common side reactions observed in this type of allylation?

The most frequently encountered side reactions include:

-

Protodesilylation: Cleavage of the carbon-silicon bond by a proton source, leading to the formation of propene and silyl ethers. This is a common side reaction in Hosomi-Sakurai reactions.

-

Elimination: For α-hydroxy allylsilanes like this compound, elimination to form volatile byproducts can occur under certain conditions.

-

Acetal Formation: In multicomponent reactions involving silyl ethers, the formation of acetals from the aldehyde can be a competing side reaction.[4]

-

Di-allylation: With highly reactive substrates or an excess of the allylsilane, addition of a second allyl group to the product or intermediate species can occur, particularly with α,β-unsaturated acetals.[5]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

-

Substrate Reactivity: Less reactive aldehydes may require more forcing conditions or a more potent Lewis acid.

-

Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Insufficient acid will result in a sluggish or incomplete reaction, while an excessive amount can promote side reactions. The nature of the Lewis acid can also influence the reaction's chemoselectivity.[5]

-

Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Deviation from the optimal temperature can negatively impact the yield.[1]

-

Purity of Starting Material: The presence of impurities in the this compound, such as 3-trimethylsilyl-1-propanol, can lower the effective concentration of the active reagent and reduce the yield of the desired product.

-

Work-up Procedure: Side reactions can sometimes occur during the work-up. For instance, the presence of strong acids can lead to degradation of the product.[4]

Q4: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

Careful analysis of your crude reaction mixture by techniques such as NMR, GC-MS, and LC-MS is crucial for identifying byproducts.

-

If protodesilylation is suspected, ensure anhydrous reaction conditions and use a non-protic workup.

-

If elimination is occurring, consider using a milder Lewis acid or running the reaction at a lower temperature.

-

For acetal formation in multicomponent systems, adjusting the stoichiometry of the silyl ether can suppress this side reaction.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Conversion | 1. Inactive Lewis acid. 2. Insufficient amount of Lewis acid. 3. Low reaction temperature for the specific substrate. 4. Impure starting materials. | 1. Use a freshly opened or properly stored Lewis acid. 2. Increase the stoichiometry of the Lewis acid incrementally. 3. Gradually increase the reaction temperature. 4. Verify the purity of this compound and the aldehyde. |

| Formation of Protodesilylation Product | 1. Presence of moisture or other proton sources. 2. Use of a protic solvent. 3. Work-up with aqueous acid. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous aprotic solvents like dichloromethane (DCM). 3. Quench the reaction with a non-acidic aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt). |

| Formation of Elimination Byproducts | 1. The inherent reactivity of the α-hydroxy allylsilane. 2. Harsh reaction conditions (strong Lewis acid, high temperature). | 1. Consider protecting the hydroxyl group as a silyl ether before the reaction. 2. Screen for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). 3. Maintain a low reaction temperature. |

| Poor Diastereoselectivity | 1. The nature of the Lewis acid. 2. The structure of the aldehyde. | 1. The stereochemical outcome can be highly dependent on the Lewis acid used. For example, TMSOTf-catalyzed reactions have shown high syn-selectivity, while TiCl₄ may show lower selectivity.[5] 2. The stereocontrol exerted by a chiral center in the aldehyde can influence the diastereoselectivity. |

| Formation of a Saturated Alcohol Impurity in the Product | 1. Presence of 3-trimethylsilyl-1-propanol in the starting material. | 1. Purify the this compound before use if this impurity is detected. |

Experimental Protocols

General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde with this compound

Materials:

-

Aldehyde

-

This compound

-

Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous NaHCO₃, NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and dissolve it in anhydrous DCM.

-

Cool the solution to the desired temperature (typically -78 °C).

-

Slowly add the Lewis acid (1.0 - 1.5 equiv) to the stirred solution.

-

After stirring for a few minutes, add this compound (1.2 - 1.5 equiv) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Note: The optimal Lewis acid, stoichiometry, temperature, and reaction time will vary depending on the specific aldehyde substrate and should be determined empirically.

Visualizations

Reaction Pathway and Potential Side Reactions

Caption: General reaction pathway and potential side reactions.

Troubleshooting Logic Flow

Caption: A logical workflow for troubleshooting common experimental issues.

References

- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 3. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]

Technical Support Center: Purification of Products from "trans-3-(Trimethylsilyl)allyl alcohol" Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving trans-3-(trimethylsilyl)allyl alcohol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products of this compound.

Flash Column Chromatography

Problem: The silylated product is streaking or showing elongated spots on the TLC plate.

-

Possible Cause: The sample may be overloaded on the TLC plate, or the compound may be interacting too strongly with the silica gel. Silylated compounds can sometimes be sensitive to the acidic nature of standard silica gel.

-

Solution:

-

Dilute the sample solution before spotting it on the TLC plate.

-

To neutralize the silica gel, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase. For acid-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) might be beneficial.

-

Consider using a different stationary phase, such as neutral alumina or a reversed-phase silica gel (e.g., C18), for your chromatography.

-

Problem: The product is not eluting from the column or is coming off very slowly.

-

Possible Cause: The chosen eluent system is not polar enough to move the compound through the silica gel.

-

Solution:

-

Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

-

For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.

-

Ensure that the Rf value of your target compound on the TLC plate is between 0.2 and 0.4 in the chosen solvent system for optimal separation on a flash column.

-

Problem: The product co-elutes with impurities.

-

Possible Cause: The solvent system does not provide adequate separation between the product and the impurities.

-

Solution:

-

Experiment with different solvent systems. Sometimes a switch from an ethyl acetate-based system to an ether-based one can significantly alter the separation.

-

Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can often resolve closely eluting compounds.

-

If the impurities are significantly different in polarity, a preliminary purification step like a liquid-liquid extraction might be effective.

-

Problem: The product appears to be decomposing on the silica gel column.

-

Possible Cause: Silylated compounds, especially silyl ethers, can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other degradation pathways.

-

Solution:

-

Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then flushing with the regular eluent before loading your sample.

-

Use a less acidic stationary phase like neutral alumina.

-

Minimize the time the compound spends on the column by using a faster flow rate and a shorter column if possible.

-

Recrystallization

Problem: The silylated product "oils out" instead of forming crystals.

-

Possible Cause: The cooling process is too rapid, the solution is too concentrated, or the chosen solvent is not ideal. The presence of impurities can also inhibit crystallization.

-

Solution:

-

Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

-

Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly again.

-

Try a different recrystallization solvent or a solvent mixture. Common solvent systems for silylated compounds include hexane/ethyl acetate and hexane/ether. For more polar compounds, mixtures involving dichloromethane or acetone might be effective.

-

"Scratching" the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

-

Adding a seed crystal of the pure compound, if available, can initiate crystallization.

-

Problem: No crystals form upon cooling.

-

Possible Cause: The solution is not saturated, meaning too much solvent was used.

-

Solution:

-

Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again.

-

If the compound is soluble in a non-polar solvent like hexane, you can dissolve it in a more polar solvent like ether and then slowly add hexane until the solution becomes cloudy (the point of saturation), then heat until clear and allow to cool slowly.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Two of the most common and synthetically useful reactions are:

-

Sharpless Asymmetric Epoxidation: This reaction converts the allyl alcohol into a chiral epoxy alcohol, specifically ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol or its (2S,3S) enantiomer, depending on the chiral tartrate used.[1][2][3] This product is a valuable building block in organic synthesis.

-

Asymmetric Dihydroxylation: This reaction converts the double bond into a diol, yielding (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol or its enantiomer.

Q2: What are the typical byproducts in a Sharpless epoxidation of this compound?

A2: Potential byproducts can include unreacted starting material, the titanium catalyst residues, and the tartrate ester used as a chiral ligand. In some cases, side reactions can lead to the formation of diols if the epoxide ring opens.[4]

Q3: How can I remove the titanium catalyst and tartrate ester after a Sharpless epoxidation?

A3: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.[5] The tartrate ester can often be removed by hydrolysis with a base, such as sodium hydroxide in brine, followed by extraction.[4] Subsequent purification by flash column chromatography is typically required to isolate the pure epoxy alcohol.

Q4: What is a good starting solvent system for flash chromatography of the silylated epoxy alcohol product?

A4: A good starting point for the purification of ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol and related silylated epoxy alcohols is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. A common starting ratio would be in the range of 4:1 to 9:1 hexane:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.

Q5: Can I purify the diol product from the dihydroxylation of this compound by recrystallization?

A5: Recrystallization can be a viable purification method for silylated diols, provided they are solid at room temperature and a suitable solvent can be found.[6][7][8] The choice of solvent is critical and often requires experimentation with different solvent systems, such as hexane/ethyl acetate or toluene.[9] The principle is to find a solvent in which the diol is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at lower temperatures.

Data Presentation

Table 1: Typical Purification Methods for Products of this compound Reactions

| Reaction Product | Purification Method | Typical Solvent System/Conditions | Expected Purity |

| ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol | Flash Column Chromatography | Hexane/Ethyl Acetate (e.g., 8:2 to 6:4)[10] | >95% |

| (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol | Flash Column Chromatography | Dichloromethane/Methanol | >95% |

| (2S,3S)-1-(trimethylsilyl)propane-1,2,3-triol | Recrystallization | Hexane/Ethyl Acetate or Toluene | High |

Experimental Protocols

Protocol 1: Purification of ((2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol via Flash Column Chromatography

This protocol is a general guideline for the purification of the epoxy alcohol product from a Sharpless asymmetric epoxidation of this compound.

-

Work-up:

-

After the reaction is complete, cool the reaction mixture to 0 °C.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 1 hour at 0 °C.[5]

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11]

-

Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 8:2, 7:3 hexane/ethyl acetate) as needed, monitoring the fractions by TLC.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified epoxy alcohol.

-

Visualizations

Caption: General workflow for reaction, work-up, purification, and analysis.

Caption: Troubleshooting logic for flash column chromatography issues.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Chromatography [chem.rochester.edu]

Technical Support Center: Optimizing Reaction Conditions for trans-3-(Trimethylsilyl)allyl alcohol

Welcome to the technical support center for the synthesis and optimization of trans-3-(Trimethylsilyl)allyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most direct and stereoselective method is the platinum-catalyzed hydrosilylation of propargyl alcohol. This method generally provides good yields of the desired trans (E) isomer. Another potential route is the selective reduction of 3-(trimethylsilyl)propiolaldehyde.

Q2: What is the most common impurity observed in the synthesis of this compound?

A2: A frequent impurity encountered is 3-trimethylsilyl-1-propanol. This is the corresponding saturated alcohol, which can be formed by over-reduction or other side reactions depending on the synthetic route.

Q3: How can I minimize the formation of the cis (Z) isomer?

A3: The choice of catalyst and reaction conditions is crucial for maximizing the yield of the trans isomer. Platinum catalysts, such as platinum(II) chloride with a suitable phosphine ligand like XPhos, have been shown to provide high selectivity for the E-vinyl silane during the hydrosilylation of propargyl alcohols[1]. Careful control of temperature and reaction time can also influence the stereoselectivity.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the compound at -20°C to maintain its stability and prevent degradation.

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved by distillation under reduced pressure. For removing water from the reaction mixture prior to final purification, azeotropic distillation or phase separation using potassium salts like dipotassium hydrogenphosphate can be effective[2]. Column chromatography on silica gel may also be employed for small-scale purifications.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | - Incomplete reaction.- Catalyst deactivation.- Suboptimal reaction temperature or time.- Loss of product during workup or purification. | - Monitor the reaction by TLC or GC to ensure completion.- Use a fresh, high-quality catalyst and ensure an inert atmosphere if required.- Optimize the reaction temperature and time based on literature procedures or small-scale trials.- Ensure efficient extraction and careful distillation to minimize product loss. |

| Formation of Significant Amounts of the cis-Isomer | - Incorrect catalyst or ligand choice.- Reaction temperature is too high. | - Employ a catalyst system known for high trans-selectivity, such as PtCl₂/XPhos for hydrosilylation.- Conduct the reaction at the recommended, typically lower, temperature to favor the formation of the thermodynamically more stable trans isomer. |

| Presence of 3-trimethylsilyl-1-propanol Impurity | - Over-reduction of the double bond or aldehyde precursor.- Presence of a strong reducing agent as a contaminant. | - If using a reduction method, choose a milder reducing agent that selectively reduces the aldehyde without affecting the double bond (e.g., NaBH₄ at low temperature).- In hydrosilylation, ensure the silane used is not contaminated with species that could lead to saturation.- Purify the final product carefully by fractional distillation. |

| Formation of Silyl Ether Byproducts | - Reaction of the product alcohol with the silylating agent or other silicon-containing reagents. | - Use the stoichiometric amount of the silylating agent.- Quench the reaction appropriately to remove any unreacted silylating species before workup.- The silylation of alcohols can be reversible under acidic or basic conditions, so control of pH during workup is important. |

| Difficulty in Removing Water from the Product | - Incomplete drying of solvents or glassware.- Water formed during the reaction. | - Use anhydrous solvents and oven-dried glassware.- Employ a drying agent during workup (e.g., anhydrous MgSO₄ or Na₂SO₄).- For larger scales, consider a phase separation step with potassium salts before distillation[2]. |

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrosilylation of Propargyl Alcohol

This protocol is based on the general principle of platinum-catalyzed hydrosilylation of propargylic alcohols to yield E-vinyl silanes with high selectivity[1].

Materials:

-

Propargyl alcohol

-

Triethylsilane (or other suitable hydrosilane)

-

Platinum(II) chloride (PtCl₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-